molecular formula C12H13N3 B1322032 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine CAS No. 396133-34-9

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine

Katalognummer B1322032
CAS-Nummer: 396133-34-9
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: RPKPHRFHSJZLOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic molecule that is part of a broader class of pyrazolopyridines. These compounds have garnered interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives has been reported in the literature. For instance, a one-pot synthesis method has been developed for 1,2,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridine-3,4(5H)-diones, which demonstrates the feasibility of rapid derivatization of the pharmacophore with various substituents . Although not the exact compound , this synthesis approach could potentially be adapted for the synthesis of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives can vary significantly depending on the substituents attached to the core structure. For example, the study of hydrogen-bonded chains in certain spirocyclic pyrazolopyridine derivatives reveals that minor changes in substituents can lead to significant differences in hydrogen-bonded structures . This suggests that the molecular structure of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine could also be influenced by its phenyl group and any other potential substituents.

Chemical Reactions Analysis

The reactivity of pyrazolopyridine compounds can lead to a variety of transformation products. For instance, 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, a related compound, has been shown to exist as a zwitterion and undergoes spontaneous transformation in solution, resulting in a complex mixture of products . This indicates that 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine may also exhibit interesting reactivity, particularly in solution.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives can be deduced from their molecular structures. For example, the crystal structure analysis of a pyrazolopyridine derivative with hydroxy and methoxy substituents has been determined, showing that the molecule crystallizes in the monoclinic space group and that the crystal packing is stabilized by intermolecular hydrogen bonding . While this does not directly describe 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine, it provides insight into how the compound might behave in the solid state and the types of intermolecular interactions it might engage in.

Wissenschaftliche Forschungsanwendungen

Inhibition of Mycobacterium tuberculosis

  • A study developed derivatives of this compound as novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase. The most active compound showed significant inhibition and was found to be non-cytotoxic at certain concentrations (Samala et al., 2013).

Molecular Conformations and Hydrogen Bonding

  • Another research focused on the molecular conformations and hydrogen bonding of closely related derivatives. This study provided insights into the structural characteristics and intermolecular interactions of these compounds (Sagar et al., 2017).

Antiproliferative Activity Against Cancer Cell Lines

  • A library of tetrasubstituted derivatives was synthesized and evaluated for antiproliferative activity against various cancer cell lines. Some compounds exhibited low micromolar GI50 values, indicating their potential as antiproliferative agents (Razmienė et al., 2021).

X-ray Powder Diffraction Data

  • The compound has also been studied for its role as an intermediate in the synthesis of the anticoagulant, apixaban. X-ray powder diffraction data for this compound were reported, enhancing the understanding of its structural properties (Wang et al., 2017).

Structural Transformation Products

  • Research on the tautomerism of aza heterocycles revealed the structure of spontaneous transformation products of a related compound in crystal and solution, providing valuable information on its stability and structural behavior (Gubaidullin et al., 2014).

Device Characterization of Derivatives

  • Studies have been conducted on the synthesis and device characterization of derivatives containing methoxy and hydroxy phenyl groups. These investigations shed light on the thermal and optical properties, contributing to potential electronic applications (El-Menyawy et al., 2019).

Safety And Hazards

The safety information for “4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine” includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It’s important to refer to the MSDS for complete safety information .

Eigenschaften

IUPAC Name

1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15/h1-5,9,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKPHRFHSJZLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620998
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine

CAS RN

396133-34-9
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate (2.1 g, 8.3 mmol) was dissolved in MeOH (100 mL), and water (50 mL) was added followed by the addition of sodium carbonate (0.53 g, 5.0 mmol) and phenyl hydrazine hydrochloride (1.43 g, 9.9 mmol). Finally, acetic acid (1 mL) was added and the resulting reaction mixture was stirred at RT for 1 h. The reaction mixture was made basic by adding saturated aqueous sodium bicarbonate (ca. 20 mL) and the MeOH was removed under reduced pressure. The resulting reaction mixture was extracted with CH2Cl2 (3×40 mL) and the combined extracts were dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification by flash chromatography on silica gel using 20% EtOAc in hexanes as the eluent afforded 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (1.63 g, 66%) as a yellow oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.